3-(2-chlorophenyl)-5-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-5-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23ClN2O3S and its molecular weight is 442.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques
Research into novel comenic acid derivatives containing isoxazole moieties has led to the development of compounds showing synergistic effects with antitumor drugs in chemotherapy, indicating the importance of isoxazole derivatives in enhancing drug efficacy (Kletskov et al., 2018). Similarly, studies on pyrazole derivatives have provided insights into their synthesis, spectral properties, and potential applications in molecular electronics and drug design (Kumara et al., 2018).
Biological Evaluation
The exploration of isoxazole and isothiazole derivatives for their anticancer properties showcases the potential therapeutic applications of these compounds. For instance, their synergistic effect with Temobel, a first-line antitumor drug, suggests significant implications in cancer treatment strategies (Kletskov et al., 2018). Additionally, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents highlight the broad spectrum of biological activities associated with these chemical frameworks (Rahmouni et al., 2016).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-16-20(21(26-29-16)18-9-5-6-10-19(18)24)22(27)25-15-23(11-13-28-14-12-23)30-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVNMBBGHQVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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